molecular formula C12H12BrN B3255720 1-Benzylpyridin-1-ium bromide CAS No. 2589-31-3

1-Benzylpyridin-1-ium bromide

Cat. No.: B3255720
CAS No.: 2589-31-3
M. Wt: 250.13 g/mol
InChI Key: GLWHCXRACKOPRO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylpyridin-1-ium bromide is a quaternary ammonium salt derived from pyridine. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, forming a positively charged pyridinium ion. This compound is of interest due to its versatile applications in organic synthesis, catalysis, and as a phase-transfer catalyst.

Preparation Methods

1-Benzylpyridin-1-ium bromide can be synthesized through the alkylation of pyridine with benzyl bromide. The reaction typically involves the following steps:

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like sodium hydroxide, oxidizing agents like molecular oxygen, and reducing agents like sodium borohydride. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylpyridin-1-ium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzylpyridin-1-ium bromide involves its role as a catalyst or reactant in various chemical processes. As a phase-transfer catalyst, it facilitates the transfer of reactants between immiscible phases, thereby increasing reaction rates. In biological systems, its effects are mediated through interactions with molecular targets, potentially involving pathways related to neurotransmission or oxidative stress .

Comparison with Similar Compounds

1-Benzylpyridin-1-ium bromide can be compared with other quaternary ammonium salts like:

These comparisons highlight the unique properties of this compound, such as its aromaticity and specific reactivity patterns.

Properties

IUPAC Name

1-benzylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N.BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-10H,11H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWHCXRACKOPRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80948794
Record name 1-Benzylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2589-31-3
Record name NSC86449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86449
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80948794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzylpyridin-1-ium bromide
Reactant of Route 2
1-Benzylpyridin-1-ium bromide
Reactant of Route 3
1-Benzylpyridin-1-ium bromide
Reactant of Route 4
1-Benzylpyridin-1-ium bromide
Reactant of Route 5
1-Benzylpyridin-1-ium bromide
Reactant of Route 6
1-Benzylpyridin-1-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.